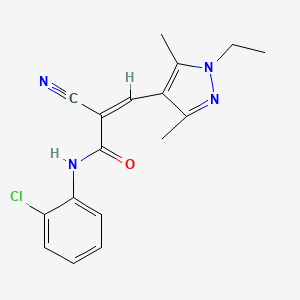

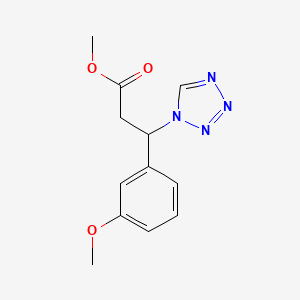

![molecular formula C17H15Cl2N3O3 B2498035 3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1005299-29-5](/img/structure/B2498035.png)

3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives involves multiple steps, starting from basic pyridine or pyrimidine compounds and incorporating different functional groups through reactions such as nucleophilic aromatic substitution, amide formation, and ring closure processes. For instance, Jatczak et al. (2014) developed a straightforward synthesis starting from 2-chloropyridine-3-carboxylic acid, demonstrating the versatility in attaching either identical or different groups to the nitrogen atoms in the pyrimidine ring, showcasing the compound's structural diversity and its impact on biopharmaceutical properties (Jatczak et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives has been characterized by various analytical techniques, including single-crystal X-ray diffraction analysis. For example, Ashraf et al. (2019) detailed the structural ascertaining of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives through spectral techniques and X-ray diffraction, providing insights into the electronic structures and reactivity sites via molecular electrostatic potential (MEP) analysis (Ashraf et al., 2019).

科学的研究の応用

Synthesis and Structural Analysis

- Synthesis of Heterocyclic Derivatives : A study by Ashraf et al. (2019) focused on the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, including various structural analogs of the specified compound. This research highlights the utility of these compounds in exploring new chemical entities, emphasizing their importance in pharmaceutical chemistry (Ashraf et al., 2019).

- Crystal and Molecular Structure Analysis : Trilleras et al. (2009) conducted a study on the molecular and crystal structures of similar pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. This research is significant for understanding the structural properties and potential applications of these compounds in various scientific domains (Trilleras et al., 2009).

Pharmaceutical and Biological Research

- Antitumor Activity : Research by Grivsky et al. (1980) on a related compound, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, demonstrated potent lipid-soluble inhibitory effects on mammalian dihydrofolate reductase and significant activity against specific carcinomas in rats. This suggests potential anticancer applications for structurally similar compounds (Grivsky et al., 1980).

- Antimicrobial Activity : A study by Vlasov et al. (2022) on 6-heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, closely related to the compound , revealed moderate antimicrobial activity against various bacterial strains. This highlights the potential of these compounds in developing new antimicrobial agents (Vlasov et al., 2022).

Chemical Properties and Reactivity

- Computational Exploration and NBO Analysis : The study by Ashraf et al. (2019) also utilized density functional theory (DFT) and time-dependent (TD-DFT) computation to analyze the electronic structures of their synthesized compounds. This provided insights into the interactions and charge transfer among different orbitals, crucial for understanding the chemical reactivity of these compounds (Ashraf et al., 2019).

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to the induction of apoptosis within cells , particularly in tumor cells, making this compound a potential candidate for cancer treatment .

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

生化学分析

Biochemical Properties

3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle by phosphorylating key proteins involved in cell division. The compound interacts with CDK2 by binding to its active site, thereby inhibiting its activity. This interaction is crucial for its potential use in cancer therapy, as it can selectively target tumor cells and inhibit their proliferation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by disrupting the cell cycle, leading to cell cycle arrest at the G1 phase. This disruption affects cell signaling pathways, particularly those involved in cell proliferation and apoptosis. Additionally, the compound can alter gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as leucine 83. This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, the compound can induce apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis. The extent of these effects can vary depending on the experimental conditions and the specific cell lines used .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and increasing the dose further does not enhance its therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different biological activities and can contribute to the compound’s overall effects. The compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation can be influenced by factors such as its lipophilicity and the presence of specific transporters. These interactions can affect the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with nuclear proteins and affects gene expression. The compound’s localization can also influence its stability and degradation, as well as its interactions with other biomolecules .

特性

IUPAC Name |

3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3O3/c1-3-25-13-6-7-20-15-14(13)16(23)22(17(24)21(15)2)9-10-4-5-11(18)8-12(10)19/h4-8H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFNCHYINYAYOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

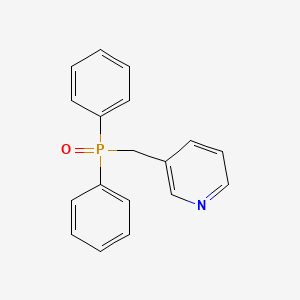

![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide](/img/structure/B2497960.png)

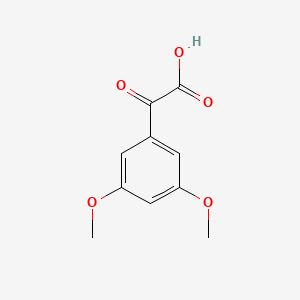

![Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate;hydrochloride](/img/structure/B2497966.png)

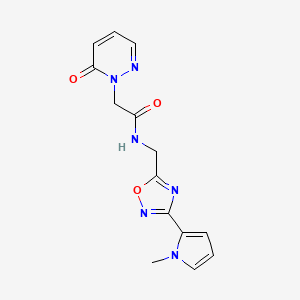

![2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2497975.png)